Furfuryl propyl disulfide
Description
Research Rationale and Context in Organic Chemistry
Furfuryl propyl disulfide, a sulfur-containing furan (B31954) derivative, holds a specific position in organic chemistry due to its structural features, which include a furan ring and a disulfide bond. The furan nucleus is a common motif in naturally occurring compounds, while the disulfide linkage is a key functional group in various biological and chemical systems. tandfonline.comhmdb.ca Research into compounds like this compound is often driven by the broader interest in sulfur chemistry and the synthesis of heterocyclic compounds. hmdb.ca The study of such molecules contributes to a deeper understanding of reaction mechanisms involving sulfur-containing reagents and the chemical behavior of furan derivatives. nih.gov The synthesis of various furfuryl sulfides and disulfides from starting materials like furfuryl mercaptan serves as a practical platform for exploring nucleophilic substitution and oxidation reactions in organic synthesis. tandfonline.comoup.com
Interdisciplinary Relevance in Advanced Chemical Sciences
The significance of this compound extends beyond classical organic chemistry into several interdisciplinary fields. Its potent aroma profile makes it a subject of intense interest in flavor chemistry, bridging organic synthesis with sensory science. google.comacs.org The investigation of such volatile sulfur compounds is crucial for understanding the complex flavor profiles of various foods, particularly cooked products like meat and coffee. google.comacs.org Furthermore, the study of sulfur-containing organic molecules has implications for biochemistry, particularly in the context of their interactions and transformations within biological systems. inchem.org The analytical determination of these compounds in complex matrices also drives innovation in analytical chemistry, requiring sensitive and selective detection methods. pubcompare.ai
Scope and Objectives of Comprehensive Research Inquiry
A comprehensive research inquiry into this compound aims to fully characterize its chemical and physical nature, understand its formation pathways, and explore its applications. Key objectives include the development and optimization of synthetic routes to obtain the compound in high purity. google.com A central goal is the thorough characterization of the molecule using modern spectroscopic techniques to establish an unambiguous structural identity. google.comfao.org Further objectives focus on elucidating its role and significance in applied fields, primarily as a flavoring agent, and investigating its presence and behavior in natural and processed products. google.cominchem.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(propyldisulfanyl)methyl]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12OS2/c1-2-6-10-11-7-8-4-3-5-9-8/h3-5H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXWJNAAXGVFED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSSCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; sulfidic allacaeous aroma | |
| Record name | Propyl furfuryl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1011/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol) | |
| Record name | Propyl furfuryl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1011/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.103-1.113 (20°) | |
| Record name | Propyl furfuryl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1011/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
252736-36-0 | |
| Record name | 2-[(Propyldithio)methyl]furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252736-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl furfuryl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252736360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROPYL FURFURYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVD52TXC64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Furfuryl propyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032289 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Mechanistic Elucidation of Furfuryl Propyl Disulfide
Chemical Synthesis Pathways
The creation of unsymmetrical disulfides such as furfuryl propyl disulfide necessitates precise control to prevent the preferential formation of symmetrical disulfide byproducts. Methodologies have evolved from established chemical reactions to more novel and optimized routes.
Bunte Salt Reaction Paradigm and its Application
A primary and well-documented method for synthesizing this compound is through the Bunte salt reaction. google.com This approach involves the reaction of an S-alkyl or S-aryl thiosulfate (B1220275), known as a Bunte salt, with a thiol or thiolate. myttex.netorganic-chemistry.org In the specific synthesis of this compound, the process begins with the separate preparations of two key reactants. google.com
First, sodium propylthiosulfate, the Bunte salt, is prepared by reacting bromopropane with sodium thiosulfate in a suitable solvent system like a methanol/water mixture. google.com Concurrently, sodium furfurylthiolate is generated by deprotonating furfuryl mercaptan with a base such as sodium hydroxide (B78521) in an aqueous solution. google.com The subsequent reaction between the sodium furfurylthiolate and the sodium propylthiosulfate in water yields the target molecule, this compound. google.com This method is advantageous due to the use of stable, often crystalline, and odorless Bunte salts as precursors, which avoids the direct handling of volatile or malodorous thiols in every step. organic-chemistry.org
Development of Novel Synthetic Routes
Beyond the traditional Bunte salt method, several other synthetic strategies have been developed for the formation of unsymmetrical disulfides, which are applicable to the synthesis of this compound. These novel routes often provide alternative conditions and may improve yields or substrate scope.
One such method involves the use of 1-chlorobenzotriazole (B28376) (BtCl). organic-chemistry.orgorganic-chemistry.org In this one-pot sequence, a thiol (e.g., furfuryl mercaptan) is first reacted with BtCl to form a benzotriazolated thiol intermediate (RSBt). This intermediate is then reacted with a second, different thiol (e.g., propanethiol) to yield the unsymmetrical disulfide. organic-chemistry.org This process avoids harsh oxidizing agents. organic-chemistry.orgorganic-chemistry.org
Another approach utilizes N-(alkylthio)phthalimides. These compounds, prepared from sulfenyl chlorides, react with thiols to give unsymmetrical disulfides in good yields. orgsyn.org A similar principle is seen in a method involving the adduct of a thiol and diethyl azodicarboxylate, which reacts with a second thiol to form the desired product. orgsyn.org However, this latter method can be limited by steric hindrance. orgsyn.org
More recently, copper-catalyzed reactions have provided an efficient pathway. A method using copper-catalyzed S-amidation of thiols with dioxazolones produces N-acyl sulfenamides. These resulting sulfenamides are highly effective reagents for S-sulfenylation, reacting with thiols under mild conditions to form unsymmetrical disulfides. researchgate.net
Optimization of Reaction Conditions and Yields
The efficiency and yield of disulfide synthesis are highly dependent on the optimization of various reaction parameters, including the choice of solvent, base, temperature, and reaction time. While specific optimization data for this compound is not extensively published, data from analogous disulfide syntheses provide a clear framework for the variables that require tuning.
For instance, in the synthesis of dibenzyl disulfide, a variety of bases and solvents were screened to maximize the yield. The choice of base and solvent was shown to have a dramatic effect on the reaction's success. researchgate.net This principle applies directly to the synthesis of this compound. The Bunte salt approach for preparing unsymmetrical disulfides has been reported to achieve yields of up to 80% under optimized conditions. orgsyn.org
Below is a representative data table, based on the optimization for dibenzyl disulfide synthesis, illustrating the types of parameters that would be optimized for this compound production. researchgate.net
Table 1: Representative Optimization of Reaction Conditions for Disulfide Synthesis
| Entry | Base | Solvent | Yield (%) |
|---|---|---|---|
| 1 | NaHCO₃ | Glycerol | 26 |
| 2 | Na₂CO₃ | Glycerol | 82 |
| 3 | K₂CO₃ | Glycerol | 85 |
| 4 | Na₃PO₄ | Glycerol | 70 |
| 5 | DBU | Glycerol | 45 |
| 6 | Et₃N | Glycerol | 90 |
| 7 | Et₃N | H₂O | 65 |
| 8 | Et₃N | CH₃CN | 58 |
This table is adapted from data for a similar disulfide synthesis and serves to illustrate the key variables in optimizing such reactions. researchgate.net
Mechanistic Investigations of Disulfide Bond Formation
The formation of a disulfide bond is a nuanced process governed by specific reaction mechanisms, primarily centered on the principles of nucleophilic substitution.
Thiol-Disulfide Exchange Reaction Dynamics
Thiol-disulfide exchange is a fundamental reaction class in sulfur chemistry and biology, responsible for the formation and rearrangement of disulfide bonds. nih.govnih.govwikipedia.org The reaction involves the interaction of a thiol (or more accurately, its conjugate base, a thiolate) with a disulfide bond. wikipedia.orgresearchgate.net
The process is initiated by a deprotonated cysteine thiol group, which forms a reactive thiolate ion (-S⁻). nih.gov This thiolate acts as a nucleophile and attacks one of the sulfur atoms of a disulfide bond. nih.govwikipedia.org This leads to the cleavage of the original disulfide bond and the formation of a new one, in a dynamic and often reversible process. nih.gov In biological systems, enzymes like protein disulfide isomerases (PDI) catalyze this exchange, often involving a "mixed" disulfide intermediate where the enzyme is temporarily bonded to the substrate. nih.govnih.gov While this compound synthesis is an abiotic process, the underlying chemical dynamics of thiolate-driven disulfide formation are identical.
Nucleophilic Attack Pathways in Disulfide Synthesis
The core of disulfide bond formation, including the Bunte salt method, is a bimolecular nucleophilic substitution (SN2) reaction. researchgate.netnih.govresearchgate.net In this pathway, a nucleophile directly attacks a sulfur atom, leading to the displacement of a leaving group.
In the synthesis of this compound via the Bunte salt route, the nucleophile is the sodium furfurylthiolate (Fur-CH₂-S⁻). google.com This thiolate attacks the electrophilic sulfur atom of the sodium S-propylthiosulfate (CH₃CH₂CH₂-S-SO₃⁻). myttex.netorgsyn.org The reaction proceeds through a specific transition state geometry. For an SN2 reaction at a sulfur atom, the attacking nucleophile, the target sulfur, and the leaving group's sulfur atom must align in a linear or near-linear fashion, at an angle of approximately 180°. researchgate.netnih.govresearchgate.net
This nucleophilic attack by the furfurylthiolate on the propylthiosulfate results in the formation of the new sulfur-sulfur bond of this compound and the displacement of the sulfite (B76179) anion (SO₃²⁻) as the leaving group. This pathway is highly efficient and directs the formation of the unsymmetrical disulfide, minimizing the formation of symmetrical byproducts like dipropyl disulfide or difurfuryl disulfide, especially when reaction conditions are carefully controlled. orgsyn.org
Advanced Analytical and Spectroscopic Characterization of Furfuryl Propyl Disulfide
Chromatographic Separation and Quantification Techniques
The accurate identification and quantification of furfuryl propyl disulfide, a key volatile sulfur compound, in various complex matrices necessitates the use of advanced analytical techniques. Chromatographic methods, in particular, form the cornerstone of its characterization, providing the necessary separation and sensitivity.
Gas Chromatography (GC) Based Methodologies
Due to its volatility, this compound is ideally suited for analysis by gas chromatography. Various GC-based methodologies have been developed to handle the challenges of complex sample matrices and the need for trace-level detection.
Gas chromatography coupled with mass spectrometry (GC-MS) is a fundamental and powerful tool for the definitive identification and profiling of volatile compounds like this compound. In this technique, the gas chromatograph separates individual volatile components from a mixture based on their boiling points and interaction with the stationary phase of the GC column. researchgate.netnih.gov As each separated compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a chemical fingerprint. researchgate.net
The identification of this compound is achieved by comparing its retention time and mass spectrum with that of a known analytical standard or by matching the experimental spectrum against established libraries like the National Institute of Standards and Technology (NIST) and WILEY libraries. researchgate.net The mass spectrum is characterized by a molecular ion peak and specific fragment ions resulting from the cleavage of the disulfide bond and the furan (B31954) ring structure. This methodology is widely applied in the analysis of volatile profiles in foods, beverages, and environmental samples where this compound may be present. researchgate.netmdpi.com
Table 1: Typical GC-MS Operating Parameters for Volatile Sulfur Compound Analysis
| Parameter | Setting | Purpose |
| Column | HP-5MS (5% diphenyl-95% dimethyl polysiloxane) | Provides good separation for a wide range of volatile and semi-volatile compounds. nih.govnih.gov |
| Injector Temperature | 240°C | Ensures rapid volatilization of the sample without thermal degradation. nih.gov |
| Carrier Gas | Helium | Inert gas that carries the sample through the column. mdpi.com |
| Oven Program | Initial 40°C, ramp to 280°C | Temperature gradient to separate compounds based on boiling point. nih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra. mdpi.com |
| Mass Analyzer | Quadrupole | Filters ions based on their mass-to-charge ratio. |
This interactive table summarizes typical starting conditions for the GC-MS analysis of volatile compounds. Users can sort and filter based on the parameter.
For exceptionally complex matrices such as coffee or bio-oils, conventional one-dimensional GC-MS may be insufficient to resolve all constituent compounds, leading to co-elution where two or more compounds elute at the same time. nih.gov Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOFMS) offers a significant enhancement in separation power and sensitivity. scispace.com
In a GC×GC system, the effluent from a primary GC column is passed through a modulator, which traps, focuses, and re-injects small fractions onto a second, shorter column with a different stationary phase. This two-stage separation provides a much higher peak capacity. nih.govscispace.com When paired with a TOFMS detector, which can acquire full mass spectra at very high speeds, the system can effectively analyze the highly complex chromatograms produced. This technique is particularly advantageous for fingerprinting organosulfur compounds in specialty coffee, where it has been shown to identify more than three times the number of compounds compared to conventional GC. nih.gov This enhanced resolution would be critical for accurately quantifying this compound without interference from other structurally similar sulfur compounds or matrix components. researchgate.netresearchgate.net
To detect trace levels of this compound, a pre-concentration step is often required before GC analysis. Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique widely used for this purpose. frontiersin.orggcms.cz The method involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase above the sample) of a solid or liquid sample in a sealed vial. mdpi.com Volatile and semi-volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. frontiersin.org The fiber is subsequently retracted and inserted directly into the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. mdpi.com
The efficiency of HS-SPME depends on several factors, including the type of fiber coating, extraction time, and temperature. frontiersin.orgresearchgate.net For sulfur compounds and furan derivatives, coatings such as divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) are often effective due to their mixed-mode polarity, allowing for the adsorption of a broad range of analytes. nih.govchromatographyonline.com The optimization of these parameters is crucial for developing a reliable method for the trace analysis of this compound in various food and environmental matrices. nih.govmdpi.com
Table 2: Common SPME Fibers and Their Applicability
| Fiber Coating | Polarity | Target Analytes | Application for this compound |
| Polydimethylsiloxane (PDMS) | Non-polar | Volatiles, hydrocarbons | Suitable for general volatile analysis. nih.gov |
| Polyacrylate (PA) | Polar | Polar compounds (e.g., phenols, esters) | May have some affinity for the furan group. gcms.cz |
| DVB/CAR/PDMS | Bipolar | Broad range of volatiles and semi-volatiles | Excellent choice due to combined adsorption mechanisms for both sulfur and furan moieties. chromatographyonline.com |
| CAR/PDMS | Bipolar | Small volatiles, gases | High retention for very volatile compounds. mdpi.com |
This interactive table details various SPME fiber coatings. Users can sort by coating, polarity, and typical target analytes to understand their specific uses.
While mass spectrometry is an excellent universal detector, specific detectors can offer superior sensitivity and selectivity for certain elements. The Pulsed Flame Photometric Detector (PFPD) is a highly sensitive and selective detector for sulfur- and phosphorus-containing compounds. ontosight.aiscioninstruments.com The PFPD operates by combusting compounds eluting from the GC column in a hydrogen-rich flame. davidsonanalytical.co.uk Sulfur compounds form an excited-state sulfur dimer (S₂*) which emits light at specific wavelengths as it returns to its ground state. davidsonanalytical.co.uklotusinstruments.com
The "pulsed" nature of the flame, where the flame is ignited and extinguished several times per second, allows for the temporal separation of the sulfur emission from the background hydrocarbon emissions. lotusinstruments.com This design provides a 10-fold increase in sensitivity and selectivity compared to conventional Flame Photometric Detectors (FPD) and eliminates issues like "coking" or soot formation. davidsonanalytical.co.ukysi.com A key advantage of the PFPD is its linear and equimolar response to sulfur, which simplifies calibration by allowing the quantification of all sulfur compounds based on a single sulfur standard. ysi.comysi.com This makes PFPD an ideal choice for the trace quantification of this compound in complex petrochemical or food-related samples, with detection limits often in the low parts-per-billion (ppb) range. ysi.comgcms.cz
Liquid Chromatography (LC) Based Methodologies
While GC is the predominant technique for analyzing volatile compounds like this compound, liquid chromatography (LC) based methods are indispensable for non-volatile, polar, or thermally labile compounds. Although direct analysis of this compound by LC is uncommon due to its high volatility, LC is crucial for analyzing related, less volatile furan derivatives such as furfuryl alcohol, 5-hydroxymethylfurfural, and their metabolites. nih.govnih.gov
In these applications, reversed-phase high-performance liquid chromatography (HPLC) is often coupled with diode-array detection (DAD) or, for higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net LC-MS/MS methods are particularly powerful for measuring urinary biomarkers of exposure to furan derivatives, offering low detection limits in the sub-nanogram per milliliter range. nih.gov While not the primary choice for this compound itself, LC-based methodologies are complementary, providing a comprehensive analytical picture of the broader class of furan derivatives that may be present alongside it in a given sample.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., UV-Diode Array Detection - DAD)
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a powerful tool for the analysis of sulfur compounds like this compound. researchgate.net This technique allows for the simultaneous quantification and qualitative assessment of the analyte. The DAD detector measures absorbance across a wide range of UV-visible wavelengths, providing a three-dimensional chromatogram (time, absorbance, and wavelength). shimadzu.com This capability is crucial for assessing the purity of this compound by detecting any co-eluting impurities that may have different spectral profiles. shimadzu.com
The selection of an appropriate stationary phase, such as a C18 column, and a suitable mobile phase, often a mixture of acetonitrile (B52724) and water, is critical for achieving good separation. revistabiomedica.orgnih.gov The method is validated for linearity, precision, accuracy, and limits of detection and quantification to ensure reliable results. researchgate.netnih.gov For instance, a typical HPLC-DAD method would involve injecting the sample and monitoring the elution profile at specific wavelengths, such as 254 nm, which is commonly used for organic compounds with aromatic rings. diva-portal.org The retention time of the peak corresponding to this compound serves as an identifier, while the peak area is proportional to its concentration. shimadzu.com
Table 1: Illustrative HPLC-DAD Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | Diode Array Detector (DAD) |
| Wavelength | 210-400 nm (Monitoring at 254 nm) |
| Column Temperature | 25°C |
Biomimetic Chromatography for Permeability Research (e.g., Immobilized Artificial Membrane - IAM-HPLC)
Immobilized Artificial Membrane (IAM) chromatography is a specialized HPLC technique used to predict the permeability of compounds across biological membranes. nih.govunifr.ch This method utilizes a stationary phase where phospholipids (B1166683) are covalently bonded to silica (B1680970) particles, mimicking the lipid environment of a cell membrane. diva-portal.org The retention of a compound on an IAM column is a measure of its interaction with the phospholipid monolayer and is considered a valuable parameter in drug discovery and development for assessing oral absorption and bioavailability. nih.gov
The retention factor (log kw(IAM)) derived from IAM-HPLC provides insights into the lipophilicity and membrane partitioning behavior of this compound. diva-portal.org A higher retention time suggests a greater affinity for the lipid-like stationary phase, which can be correlated with its potential to cross biological barriers. nih.gov This technique offers advantages over traditional methods like the shake-flask method for determining partition coefficients (logP) due to its speed, reproducibility, and requirement for only a small amount of the compound. diva-portal.orgnih.gov
Table 2: Comparison of Chromatographic Lipophilicity Measures
| Parameter | Description | Relevance to this compound |
| log kw(IAM) | Retention factor on an Immobilized Artificial Membrane column. | Predicts interaction with and potential permeability through biological membranes. |
| log kw(ODS) | Retention factor on a conventional Octadecylsilane (C18) column. | Measures general hydrophobicity. |
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of the molecular structure of organic compounds like this compound. researchgate.netslideshare.net Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. ethernet.edu.et
In the ¹H NMR spectrum of this compound, the chemical shifts, integration values, and coupling patterns of the signals reveal the connectivity of the protons. For instance, the protons of the furan ring, the methylene (B1212753) groups of the propyl and furfuryl moieties, and the terminal methyl group of the propyl chain would each appear as distinct signals with characteristic chemical shifts and multiplicities. researchgate.net The key distinguishing feature between a thiol and its corresponding disulfide in ¹H NMR is often the chemical shift and multiplicity of the methylene protons adjacent to the sulfur atoms. researchgate.net
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further elucidate the structure by establishing correlations between protons and between protons and carbons. researchgate.net
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Furan Ring | ~6.2 - 7.4 | Multiplets |
| Furfuryl CH₂ | ~3.8 | Singlet |
| Propyl α-CH₂ | ~2.7 | Triplet |
| Propyl β-CH₂ | ~1.7 | Sextet |
| Propyl γ-CH₃ | ~1.0 | Triplet |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.netrsc.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds within its structure.
Key vibrational modes for this compound include C-H stretching and bending vibrations from the furan ring and the propyl group, C-O-C stretching of the furan ring, and the characteristic, though often weak, S-S stretching of the disulfide bond. researchgate.net The furan ring itself has characteristic absorptions. rsc.org The presence and positions of these bands can confirm the integrity of the furfuryl and propyl groups and the disulfide linkage. uni-salzburg.at
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| C-H (Furan) | Stretching | 3100 - 3000 |
| C-H (Alkyl) | Stretching | 3000 - 2850 |
| C=C (Furan) | Stretching | 1600 - 1475 |
| C-O-C (Furan) | Stretching | 1250 - 1020 |
| S-S | Stretching | 500 - 400 |
Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Profiling
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. nih.gov For this compound, MS analysis would determine its exact molecular mass, and high-resolution mass spectrometry (HRMS) could confirm its elemental formula.
The fragmentation pattern observed in the mass spectrum is particularly informative for structural elucidation. Under electron impact (EI) or other ionization methods, the this compound molecule will break apart in a predictable manner. The disulfide bond is a potential site of cleavage, which can be challenging to analyze without specific MS techniques. nih.govchemrxiv.org Analysis of disulfide-linked peptides often requires specialized software to identify the characteristic fragment ions. nih.govresearchgate.net The fragmentation of the furfuryl and propyl groups will also produce characteristic ions. For example, a prominent peak corresponding to the furfuryl cation (m/z 81) would be expected. The isotopic pattern, particularly the presence of the ³⁴S isotope, can further confirm the presence of sulfur in the molecule.
Table 5: Expected Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | m/z (Nominal) |
| [M]⁺ | [C₈H₁₂OS₂]⁺ | 188 |
| [C₅H₅O]⁺ | Furfuryl cation | 81 |
| [C₃H₇S₂]⁺ | Propyl disulfide radical cation | 107 |
| [C₃H₇S]⁺ | Propylthio cation | 75 |
Ancillary Analytical Techniques
In addition to the primary methods discussed, other analytical techniques can provide supplementary information in the characterization of this compound. Techniques such as elemental analysis can be used to experimentally determine the percentage composition of carbon, hydrogen, and sulfur, which can be compared to the theoretical values calculated from the molecular formula.
Aroma Extract Dilution Analysis (AEDA) in Volatile Compound Assessment
The process involves creating a serial dilution of the sample extract (e.g., 1:2, 1:4, 1:8). ontosight.ai Each dilution is then analyzed by a human assessor using GC-O, where separated compounds are sniffed as they elute from the gas chromatograph. ontosight.aintou.edu.tw The highest dilution at which a compound's specific aroma can still be detected determines its Flavor Dilution (FD) factor. ontosight.aioup.com A higher FD factor signifies a more potent odorant. This method is widely applied in the food and fragrance industries to characterize key aroma compounds. ontosight.ai
While sulfur compounds like disulfides are known to have very low odor thresholds and are significant contributors to coffee's aroma, specific FD factors for this compound are not extensively detailed in readily available research. newfoodmagazine.comnih.gov However, AEDA has been successfully used to identify other critical sulfur-containing odorants in coffee, such as 2-furfurylthiol and methional. researchgate.netresearchgate.net The data generated from such an analysis would typically be presented by listing the compound, its retention index (a measure of its elution time), its perceived aroma characteristic, and its determined FD factor.
Table 1: Illustrative AEDA Data Presentation for Aroma Compounds This table is an example of how AEDA results are typically displayed and does not represent actual experimental data for this compound.
| Compound Name | Retention Index | Aroma Descriptor | Flavor Dilution (FD) Factor |
| Compound A | 1050 | Roasty, Sulfurous | 1024 |
| This compound | 1480 (Hypothetical) | Alliacious, Cooked | 256 (Hypothetical) |
| Compound C | 1600 | Sweet, Caramel-like | 64 |
Electronic Nose (E-Nose) for Comparative Olfactory Profiling
An Electronic Nose (E-Nose) is an instrument designed to mimic the human olfactory system. It comprises an array of cross-selective chemical sensors and a pattern-recognition system to analyze complex aromas. wjarr.comchromatographyonline.com Rather than identifying individual chemical compounds, the E-Nose generates a holistic "fingerprint" or "aroma profile" of a sample's volatile components. dailycoffeenews.commdpi.com This technology is increasingly used for quality control in the food and beverage industry, including applications for coffee, meat, and dairy products. mdpi.comresearchgate.netresearchgate.net
The output can be visualized using statistical methods like Principal Component Analysis (PCA), which shows how different samples cluster based on their aroma profiles.
Table 2: Example of E-Nose Sensor Array Response for Comparative Profiling This table illustrates the principle of how an E-Nose differentiates samples. The response values are hypothetical.
| Sample | Sensor 1 (Metal Oxide) | Sensor 2 (QCM) | Sensor 3 (Conducting Polymer) | Classification |
| Control Sample | 0.25 | 0.15 | 0.30 | Profile A |
| Sample with this compound | 0.75 | 0.40 | 0.55 | Profile B |
Electrophoretic Techniques for Disulfide Bond Analysis (e.g., SDS-PAGE)
Electrophoretic techniques, specifically Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), are fundamental methods in biochemistry for the analysis of macromolecules, primarily proteins. numberanalytics.comthermofisher.com The technique separates proteins based on their molecular weight. umb.edu
For disulfide bond analysis in proteins , SDS-PAGE is run under both non-reducing and reducing conditions. nih.gov
Non-Reducing SDS-PAGE: The protein sample is treated with SDS to denature it and impart a uniform negative charge, but disulfide bonds are kept intact.
Reducing SDS-PAGE: A reducing agent, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, is added to the sample buffer. numberanalytics.com This agent cleaves the disulfide bonds, breaking the protein into its constituent polypeptide subunits or linearizing a single chain that was held in a compact shape by intrachain bonds.
A difference in electrophoretic mobility between the non-reduced and reduced samples indicates the presence of disulfide bonds. nih.gov A protein with intact disulfide bonds is typically more compact and may migrate faster or slower than its fully reduced linear form, leading to a visible band shift on the gel. nih.gov
It is crucial to note that SDS-PAGE is not an applicable technique for the analysis of a small molecule like this compound. This method is designed to separate large molecules (proteins and nucleic acids) with molecular weights typically in the range of 10 to 250 kilodaltons (kDa). guidechem.commtoz-biolabs.com this compound is a small, volatile organic compound with a low molecular weight, which would not be resolved or analyzed by this method. The analysis of its disulfide bond would be performed using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
Table 3: Principles of SDS-PAGE for Protein Disulfide Bond Analysis
| Condition | Reagents Added | Effect on Protein Structure | Purpose of Analysis |
| Non-Reducing | SDS | Denaturation of secondary/tertiary structure; Disulfide bonds remain intact. | To determine the molecular weight of the protein in its folded or oligomeric state (if linked by disulfide bonds). |
| Reducing | SDS, Dithiothreitol (DTT) or β-mercaptoethanol | Denaturation of all structures, including cleavage of disulfide bonds into free thiols. | To determine the molecular weight of individual polypeptide subunits and confirm the presence of inter- or intra-chain disulfide bonds by observing a mobility shift compared to the non-reducing condition. |
Kinetic Modeling of Formation Reactions
The formation of this compound is not a simple, one-step process. It is the result of a sequence of reactions involving precursors whose availability is highly dependent on specific reaction conditions. Kinetic modeling, therefore, focuses on the rate-limiting steps that generate these essential precursors, primarily 2-furfurylthiol (FFT) and a source of a propylthiol group.
The rate of formation of this compound is profoundly influenced by temperature, pH, and the concentration of its precursors. The generation of 2-furfurylthiol, a key intermediate, is often the limiting factor.
Temperature: Higher temperatures generally accelerate the Maillard reaction and the thermal degradation of sulfur-containing amino acids like cysteine, which are necessary for producing the building blocks of this compound. mdpi.comnih.gov For instance, studies on the formation of FFT, a direct precursor, show a significant increase in its concentration as the reaction temperature is raised. dss.go.th In model systems, increasing the temperature from 100°C to 120°C can increase the concentration of furan-based compounds more than six-fold. researchgate.net However, excessively high temperatures can also promote the degradation of the disulfide itself. nih.govjfda-online.com The hydrogenation of furfural (B47365) to furfuryl alcohol, another related reaction, is spontaneous up to 523 K (250°C), but becomes non-spontaneous at higher temperatures, favoring decarbonylation instead. nih.gov
Precursor Concentration: The concentration of reactants, such as pentoses (like ribose) and sulfur-containing amino acids (like cysteine), directly impacts the yield of intermediates like FFT. Quantitative studies have shown that pentoses produce significantly higher amounts of FFT compared to hexoses when heated with cysteine. dss.go.th The reaction between furfural and hydrogen sulfide (B99878) (both derived from the Maillard reaction) is a key step in forming FFT, making their respective concentrations crucial. nih.gov
| Precursor System | pH | Condition | Yield of FFT (mol %) |
|---|---|---|---|
| Ribose + Cysteine | 3.0 | Aqueous, 100°C, 20 min | 1.50 |
| Ribose + Cysteine | 5.0 | Aqueous, 100°C, 20 min | 0.54 |
| Ribose + Cysteine | 7.0 | Aqueous, 100°C, 20 min | 0.11 |
| Glucose + Cysteine | 5.0 | Aqueous, 100°C, 20 min | 0.01 |
| Furan-2-aldehyde + Cysteine | 5.0 | Aqueous, 100°C, 20 min | 2.10 |
While specific catalytic studies for this compound formation are not widely documented, the reactions that generate its precursors, particularly the transformation of furfural, are subject to catalysis.
Acid Catalysis: The formation of difurfuryldiamines from furfurylamine (B118560) and aldehydes is known to be acid-catalyzed, with rate constants showing an exponential dependence on acid concentration. usda.gov Similar acid-catalyzed mechanisms are plausible in the reactions leading to furan ring formation from sugars, a key step preceding the formation of furfuryl derivatives. acs.org
Metal Catalysis: Heterogeneous catalysts are extensively studied for the hydrogenation of furfural. Copper-based catalysts, such as CuFeAl, have shown high activity and selectivity in converting furfural to furfuryl alcohol, a closely related compound. mdpi.com Palladium (Pd) and Platinum (Pt) catalysts are also effective, though their selectivity can be influenced by modifiers. researchgate.netnih.gov Thiolate self-assembled monolayers on Pd catalysts, for example, can suppress furfural decarbonylation while minimally affecting the hydrodeoxygenation of furfuryl alcohol. researchgate.net The choice of catalyst can therefore steer the reaction towards or away from the formation of precursors needed for this compound.
Role in Complex Chemical Reaction Systems
This compound does not exist in isolation; it is a component of a dynamic and complex mixture of volatile compounds generated during chemical processes like food cooking. Its formation and stability are intertwined with these larger reaction networks.
The Maillard reaction is the primary pathway for the generation of this compound precursors in food systems. nih.govnih.gov This non-enzymatic browning reaction occurs between amino acids and reducing sugars upon heating.
The pathway can be summarized as follows:
Furfural Formation: Pentose sugars (e.g., ribose) undergo dehydration during the Maillard reaction to form furfural. nih.govmdpi.com
Hydrogen Sulfide Release: Sulfur-containing amino acids, predominantly cysteine, degrade thermally to release hydrogen sulfide (H₂S). nih.govjfda-online.com
Thiol Formation: Furfural reacts with hydrogen sulfide to form the key intermediate, 2-furfurylthiol (FFT). nih.gov
Disulfide Formation: In the presence of a propyl sulfur source (e.g., from the degradation of other sulfur compounds or reactions involving propanethiol), 2-furfurylthiol can undergo oxidation alongside propanethiol to form the asymmetric this compound. The direct oxidation of a mixture of 2-furfurylthiol and propanethiol would lead to a mixture of symmetric disulfides (difurfuryl disulfide, dipropyl disulfide) and the asymmetric this compound.
Thiols and disulfides are reactive molecules, and their stability is a significant factor in the final aroma profile of a product.
Oxidative Instability of Precursors: The precursor 2-furfurylthiol is known to be highly unstable and readily oxidizes to its corresponding disulfide, bis(2-furfuryl) disulfide, even under mild storage conditions (e.g., at 6°C in diethyl ether). nih.govuoregon.edu This rapid oxidation highlights the likely pathway for disulfide formation. Studies have shown that FFT is less stable than other thiols like 2-mercapto-3-butanone and 3-mercapto-2-pentanone. uoregon.edu
Degradation of Disulfides: this compound itself can undergo degradation. This can occur via reduction (thiol-disulfide exchange) back to its constituent thiols or through further oxidative reactions. researchgate.net During storage, the concentration of various disulfides has been observed to decrease, a phenomenon attributed to free-radical reactions that occur during lipid autoxidation. rsc.org The thermal degradation of FFT in an aqueous solution yields difurfuryl disulfide as the major volatile product, followed by furfural and furfuryl alcohol, indicating that the furan ring system itself can be part of the degradation process. nih.govjfda-online.com
| Thiol Compound | Initial Amount (µg) | Amount Oxidized after 10 days (%) | Primary Product |
|---|---|---|---|
| 2-Methyl-3-furanthiol (B142662) (MFT) | 100 | >50 | Bis(2-methyl-3-furyl) disulfide |
| 2-Furfurylthiol (FFT) | 100 | ~25 | Bis(2-furfuryl) disulfide |
| 3-Mercapto-2-pentanone (MP) | 100 | ~10 | Bis(2-oxo-3-pentyl) disulfide |
| 2-Mercapto-3-butanone (MB) | 100 | ~10 | Bis(3-oxo-2-butyl) disulfide |
The perceived concentration and stability of this compound are affected by its interactions with other molecules in the surrounding matrix, particularly proteins.
Interaction with Other Thiols: In a system containing multiple thiols, the formation of mixed disulfides is a prominent pathway. For instance, in a mixture of the highly reactive 2-methyl-3-furanthiol (MFT) and the more stable 2-furfurylthiol (FFT), the mixed disulfide 2-furfuryl 2-methyl-3-furyl disulfide is formed in addition to the two symmetric disulfides. uoregon.edu This indicates that in a complex food system, this compound would coexist with difurfuryl disulfide and dipropyl disulfide.
Mechanistic Insights into Disulfide Bond Reactivity
The reactivity of the disulfide bond in this compound is central to its formation, transformation, and interaction within various chemical environments, such as in food systems. The sulfur-sulfur linkage is susceptible to both cleavage and formation through redox and exchange reactions, which are governed by specific mechanistic pathways.
Oxidation and Reduction Pathways of Disulfide Bonds
The interconversion between thiols and disulfides is a fundamental redox process. thegoodscentscompany.comresearchgate.netmdpi.com The thiol (R-SH) represents the reduced state, while the disulfide (R-S-S-R') is the oxidized state. thegoodscentscompany.comresearchgate.net In the context of this compound, its formation from furfuryl mercaptan and propanethiol is an oxidation reaction, while its cleavage back to these thiols is a reduction.
Oxidation Pathways:
The formation of a disulfide bond, such as the one in this compound, proceeds through the oxidation of corresponding thiols. This can occur via several mechanisms:
Two-Electron Oxidation: This is a common pathway where two thiol molecules are oxidized to form a disulfide. The process can be mediated by various oxidizing agents. In biological systems and food chemistry, this can involve reactions with species like hydrogen peroxide. inchem.org The oxidation can proceed through intermediates such as a sulfenic acid (RSOH). nih.gov This unstable intermediate rapidly reacts with another thiol to yield the disulfide. nih.gov
One-Electron Oxidation: This pathway involves the formation of thiyl radicals (RS•) from thiols. nih.gov Two of these highly reactive radicals can then combine to form a stable disulfide bond. nih.gov Under certain conditions, a thiyl radical is more likely to react with a thiolate anion (RS⁻) to form a disulfide radical anion (RSSR•⁻), which can then be oxidized to the final disulfide product. nih.gov
The oxidation of thiols like furfuryl mercaptan to form disulfides (e.g., difurfuryl disulfide or the mixed this compound) is a known degradation pathway for these potent aroma compounds, especially in the presence of oxygen. nih.govnih.gov The rate of this oxidation can be influenced by factors such as temperature and the presence of other compounds. nih.gov For instance, studies on related flavor thiols have shown that the oxidation rate increases with heat treatment. nih.gov
Reduction Pathways:
The cleavage of the disulfide bond in this compound back to its constituent thiols is a reduction reaction. This can be achieved through several pathways:
Thiol-Disulfide Exchange: A common biological and chemical pathway for disulfide reduction is through exchange reactions with other thiols. researchgate.netmdpi.com For example, endogenous thiols like glutathione (B108866) (GSH) can reduce disulfide bonds. researchgate.netinchem.org The reaction involves a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. researchgate.net
Chemical Reducing Agents: In laboratory and industrial settings, various chemical reagents can reduce disulfides. A classic example is the use of zinc and acid. thegoodscentscompany.com
In biological contexts, the reduction of disulfides is often enzymatically catalyzed. For instance, enzymes like glutathione reductase maintain a high intracellular concentration of reduced glutathione, which can, in turn, reduce disulfide bonds in other molecules. researchgate.netmdpi.com
The following table summarizes the key oxidation and reduction pathways applicable to disulfide bonds.
| Reaction Type | General Mechanism | Reactants/Intermediates | Products |
| Oxidation | Two-Electron Pathway | 2 RSH + Oxidant | RSSR + Reduced Oxidant |
| RSH -> RSOH -> RSSR | |||
| Oxidation | One-Electron Pathway | 2 RSH -> 2 RS• | RSSR |
| RS• + RS⁻ -> RSSR•⁻ -> RSSR | |||
| Reduction | Thiol-Disulfide Exchange | RSSR + 2 R'SH | 2 RSH + R'SSR' |
| Reduction | Chemical Reduction | RSSR + Reducing Agent | 2 RSH + Oxidized Agent |
Disulfide-Thiol Interconversion Mechanisms
Disulfide-thiol interchange, also known as thiol-disulfide exchange, is a crucial reaction for both the formation and cleavage of disulfide bonds. researchgate.netnih.gov This process involves the reaction of a thiol (or more accurately, its conjugate base, the thiolate anion) with a disulfide bond. researchgate.net
The generally accepted mechanism for this reaction is a bimolecular nucleophilic substitution (SN2) at one of the sulfur atoms of the disulfide bond. nih.govresearchgate.net The key steps are:
A thiolate anion (R'S⁻) acts as the nucleophile.
The thiolate attacks one of the sulfur atoms of the disulfide bond (R-S-S-R).
This attack proceeds via a trigonal bipyramidal transition state. nih.gov
A new disulfide bond is formed, and a different thiolate anion (RS⁻) is displaced as the leaving group. researchgate.netmdpi.com
This can be represented by the following reaction: R-S-S-R + R'S⁻ ⇌ R-S-S-R' + RS⁻
This interchange reaction is fundamental in many biological processes, such as protein folding, where protein disulfide isomerase (PDI) enzymes catalyze the formation, reduction, and isomerization of disulfide bonds. nih.gov In food chemistry, this mechanism is highly relevant. For example, sulfur-containing flavor compounds like this compound can interact with the sulfhydryl (-SH) and disulfide (-S-S-) groups of proteins present in the food matrix (e.g., casein in milk or albumin in eggs). researchgate.netnih.gov This interaction, proceeding through thiol-disulfide exchange, can lead to a decrease in the concentration of the volatile disulfide and the formation of new, less volatile mixed disulfides, thereby altering the perceived aroma of the food product. researchgate.net
Factors that influence the rate and equilibrium of disulfide-thiol interconversion include:
pH: The concentration of the reactive thiolate anion is dependent on the pH of the system and the pKa of the thiol. Higher pH generally favors the formation of thiolate and thus accelerates the exchange reaction. mdpi.com
Steric Hindrance: The accessibility of the disulfide bond to the attacking nucleophile can affect the reaction rate.
The following table outlines the key features of the disulfide-thiol interconversion mechanism.
| Feature | Description |
| Reaction Type | Bimolecular Nucleophilic Substitution (SN2) |
| Nucleophile | Thiolate anion (RS⁻) |
| Electrophile | Sulfur atom of the disulfide bond |
| Transition State | Trisulfide-like structure |
| Key Influencing Factors | pH, pKa of the thiol, Redox potential, Steric accessibility |
| Relevance | Protein folding, Flavor-protein interactions in food |
Conclusion
Furfuryl propyl disulfide is a significant compound within the specialized field of flavor chemistry and a subject of interest in organic synthesis. Its distinct organoleptic properties have established its role as a valuable flavoring agent. google.com The synthesis and characterization of this molecule contribute to the broader understanding of sulfur-containing furan (B31954) derivatives. tandfonline.com While its primary application is well-defined, its utility as an analytical standard is crucial for quality control and research in the food sciences. Future research may explore other potential applications, but its current academic and industrial relevance is firmly rooted in its potent contribution to flavor.
Computational Chemistry and Theoretical Investigations of Furfuryl Propyl Disulfide
Quantum Chemical Approaches: A Field of Opportunity
Quantum chemical methods are instrumental in understanding the electronic structure and reactivity of molecules.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a standard method for predicting the electronic properties of molecules. Studies on related compounds, such as furfuryl alcohol and other furfuryl sulfides, have demonstrated the utility of DFT in understanding their formation and reaction mechanisms. nih.govresearchgate.netosti.gov For instance, DFT calculations have been employed to investigate the conversion of furfuryl alcohol on various catalytic surfaces and to elucidate the mechanisms of furfural (B47365) hydrogenation and oxidation. dtu.dkrsc.orgpsu.edu These studies provide insights into the reactivity of the furan (B31954) ring and its substituents, which would be analogous to the furfuryl group in furfuryl propyl disulfide. However, specific DFT data on the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity descriptors of this compound are not present in the reviewed literature.
Ab Initio and Semi-Empirical Calculations
Ab initio and semi-empirical methods offer alternative approaches to quantum chemical calculations. Ab initio methods, while computationally more intensive than DFT, can provide highly accurate results. fmach.it Semi-empirical methods, on the other hand, are faster and suitable for larger systems. researchgate.net Research on the pyrolysis of furan derivatives has utilized ab initio calculations to determine reaction rate constants. researchgate.net While these methods have been applied to molecules containing the furan moiety, specific calculations for this compound are not documented in available research.
Molecular Dynamics (MD) Simulations: Unexplored Territory
Molecular dynamics simulations are a powerful tool for studying the dynamic behavior of molecules, including their interactions with their environment.
Study of Intermolecular Interactions and Adsorption Phenomena
MD simulations can provide valuable information on how molecules like this compound interact with other molecules, such as solvents or receptors. This is particularly relevant for understanding its properties as a flavor compound, as its interaction with olfactory receptors is key to its aroma profile. nih.gov Studies have used MD simulations to investigate the binding of odorants to olfactory receptors and to understand the adsorption of furan derivatives on surfaces. dtu.dknih.gov These methodologies could be applied to this compound to understand its adsorption behavior and intermolecular forces, but such specific studies have not been published.
Conformational Analysis and Molecular Behavior in Solvents
The flexibility of the propyl and disulfide linkages in this compound suggests that it can adopt multiple conformations. MD simulations are well-suited to explore this conformational landscape and to study how the molecule behaves in different solvents. rsc.org This information is crucial for understanding its physical properties and reactivity. While general principles of disulfide bond dynamics have been studied, a specific conformational analysis of this compound using MD is not available. mdpi.com
Structure Reactivity Relationships and Molecular Design Principles
Correlation of Molecular Structure with Chemical Reactivity Profiles
The chemical reactivity of furfuryl propyl disulfide is intrinsically linked to its distinct structural components: the furan (B31954) ring, the propyl group, and the disulfide bridge. The interplay of these moieties dictates the compound's susceptibility to various chemical transformations.
The furan ring, an aromatic heterocycle, is electron-rich and prone to electrophilic substitution. The specific positions for substitution are influenced by the activating nature of the oxygen atom and the directing effect of the methylene-disulfide substituent. Furthermore, the furan ring can participate in cycloaddition reactions and is susceptible to oxidation, which can lead to ring-opening. The stability of related furan-containing compounds, such as 2-furfurylthiol (FFT), has been shown to be influenced by pH and temperature, with degradation products including furfural (B47365) and furfuryl alcohol. nih.gov This suggests that the furan moiety in this compound could undergo similar degradation pathways under certain conditions.
A data table summarizing the key reactive sites and their expected reactivity is presented below:
| Structural Moiety | Reactive Site(s) | Expected Reactivity | Potential Products |
| Furan Ring | C2, C5 positions | Electrophilic Aromatic Substitution, Oxidation, Cycloaddition | Substituted furans, Ring-opened products (e.g., furfural) |
| Disulfide Bridge | S-S bond | Reduction, Oxidation, Disulfide Exchange | Furfuryl mercaptan, Propyl mercaptan, Thiosulfinates, Sulfonic acids |
| Propyl Group | C-H bonds | Free radical halogenation (under specific conditions) | Halogenated derivatives |
Rational Design for Modulating Disulfide Linkage Stability
The stability of the disulfide linkage is paramount to the integrity and function of this compound, particularly in its application as a flavor compound. Principles derived from the study of disulfide bonds in proteins can be adapted to understand and potentially modulate the stability of this small molecule. nih.govmetwarebio.comsemanticscholar.orgnih.gov The stability of a disulfide bond is influenced by several factors, including steric hindrance, electronic effects, and the dihedral angle of the C-S-S-C bond.
Steric Hindrance: Introducing bulky groups near the disulfide bond can sterically hinder the approach of reactants, thereby increasing its stability against exchange or reduction reactions. While the propyl group offers some steric bulk, modifications to create a more sterically crowded environment around the S-S bond could enhance its stability.
Electronic Effects: The electron density around the disulfide bond can influence its susceptibility to nucleophilic or electrophilic attack. Electron-withdrawing groups attached to the carbon atoms adjacent to the sulfur atoms can decrease the electron density of the S-S bond, potentially making it more resistant to certain reactions. Conversely, electron-donating groups might increase its reactivity. In this compound, the furan ring's electronic properties can influence the disulfide bond's stability.
Dihedral Angle Strain: The C-S-S-C dihedral angle in open-chain disulfides is typically around 90°. Deviations from this optimal angle can introduce ring strain in cyclic disulfides, affecting their stability. While this compound is an acyclic disulfide, conformational preferences that lead to a more stable dihedral angle will be favored.
The principles for modulating disulfide linkage stability are summarized in the table below:
| Design Principle | Approach | Expected Effect on Stability |
| Steric Shielding | Introduction of bulky substituents near the S-S bond | Increased stability |
| Electronic Modification | Incorporation of electron-withdrawing groups adjacent to the sulfur atoms | Potentially increased stability towards certain reagents |
| Conformational Control | Modifications that favor an optimal C-S-S-C dihedral angle | Increased thermodynamic stability |
Recent research on the rational design of disulfide bonds has largely focused on enhancing the thermostability of proteins. nih.govresearchgate.net These studies utilize computational prediction applications to identify optimal positions for introducing disulfide bonds to increase protein stability. nih.govresearchgate.net While directly translating these methods to a small molecule like this compound is not straightforward, the underlying principles of optimizing geometry and minimizing strain are applicable.
Stereochemical Considerations in this compound Chemistry
Stereochemistry plays a crucial role in the interaction of molecules with biological systems. While this compound itself does not possess a chiral center in its ground state, the concepts of prostereoisomerism and conformational chirality are relevant to its chemistry.
The molecule does not have any stereogenic centers, meaning it is achiral and does not exist as enantiomers or diastereomers. However, the molecule is conformationally flexible due to the rotation around the C-S and S-S bonds. Different rotational isomers, or conformers, will exist in equilibrium. The relative energies of these conformers will be influenced by steric interactions between the furan ring and the propyl group, as well as the inherent preference for a specific C-S-S-C dihedral angle.
While this compound is achiral, reactions involving this molecule could potentially generate chiral products if a prochiral center is created and the reaction proceeds in a stereoselective manner. For instance, oxidation of one of the sulfur atoms to a sulfoxide (B87167) would create a chiral center at that sulfur, leading to the formation of enantiomers.
A summary of the stereochemical aspects of this compound is provided below:
| Stereochemical Aspect | Presence in this compound | Implications |
| Chiral Centers | Absent | The molecule is achiral. |
| Conformational Isomerism | Present | Multiple conformers exist due to rotation around single bonds. The population of conformers is determined by their relative energies. |
| Prostereoisomerism | Present (at sulfur atoms) | Reactions such as oxidation of a sulfur atom can lead to the formation of a new chiral center. |
Environmental Fate of this compound Remains Largely Unexplored
While this compound is a known component in the flavor and fragrance industry, a thorough review of scientific literature reveals a significant gap in our understanding of its environmental transformation and fate. Currently, there are no available studies that directly investigate the degradation pathways, biotransformation mechanisms, or photochemical and electrochemical transformation processes of this specific compound.
The absence of direct research necessitates a cautious approach to predicting its environmental behavior. While it is possible to infer potential transformation pathways based on the known behavior of related chemical structures, such as other organic disulfides and furan-containing compounds, these would be speculative and would not meet the standard of detailed and scientifically accurate findings.
Organosulfur compounds, in general, participate in the global sulfur cycle, undergoing various microbial and chemical transformations. britannica.com Disulfides can be susceptible to cleavage of the sulfur-sulfur bond or the carbon-sulfur bond under various environmental conditions. acs.orgosti.govspringernature.com Similarly, the furan moiety is known to be biodegradable by certain microorganisms. nih.gov
However, without specific studies on this compound, it is impossible to provide a detailed and accurate account of its:
Environmental Transformation and Fate of Furfuryl Propyl Disulfide
Photochemical and Electrochemical Transformation Processes:The susceptibility of furfuryl propyl disulfide to degradation by sunlight (photolysis) and the specific photochemical reactions it might undergo are yet to be determined.acs.orgosti.govspringernature.comrsc.orgSimilarly, its behavior under different electrochemical conditions and the products of such transformations remain uninvestigated.escholarship.orgosti.govresearchgate.net
Given the strict requirement for scientifically accurate and detailed research findings, and the lack of available data for "this compound," it is not possible to generate the requested article at this time. Further research is needed to elucidate the environmental transformation and fate of this compound.
Q & A
Q. What standardized protocols exist for safety assessment of this compound in food or agricultural applications?
- Methodological Answer : Follow EFSA’s Flavouring Group Evaluation (FGE) framework, which includes toxicity profiling, exposure assessments, and metabolic pathway analysis. For example, EFSA’s FGE.65 Rev1 concluded "no safety concern" for this compound, based on in vitro genotoxicity assays and structure-activity relationship (SAR) modeling .
Q. Which analytical techniques are most effective for quantifying this compound in plant tissues?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is optimal for quantifying sulfur compounds in plant extracts. For volatile disulfides, headspace solid-phase microextraction (HS-SPME) paired with GC-MS provides high sensitivity, as demonstrated in onion bulb studies .
Intermediate Research Questions
Q. How should experimental designs be structured to evaluate the antioxidant mechanisms of this compound in plant systems?
- Methodological Answer : Combine in vitro assays (e.g., DPPH radical scavenging) with in situ techniques like scanning electron microscopy (SEM) to assess structural interactions. For example, SEM can reveal how disulfides inhibit enzymatic browning in longan fruit by disrupting phenolic oxidase activity .
Q. What agricultural factors significantly influence this compound concentrations in crops?
- Methodological Answer : Controlled trials with organic amendments (e.g., poultry manure at 5 t ha⁻¹) can enhance sulfur uptake in plants, increasing disulfide content by up to 41.9% in onion bulbs. Monitor soil pH and microbial activity to optimize sulfur assimilation .
Q. How do researchers statistically correlate disulfide concentrations with biological activity (e.g., antimicrobial effects)?
- Methodological Answer : Apply Pearson’s correlation coefficient to link disulfide levels with phenotypic outcomes. For instance, in longan fruit, a strong negative correlation (r = -0.89) was observed between this compound concentrations and microbial decay rates .
Advanced Research Questions
Q. How can contradictory data on this compound’s concentration-dependent effects across biological matrices be resolved?
- Methodological Answer : Use multivariate regression models to account for confounding variables (e.g., matrix composition, environmental stressors). For example, in onion dehydration studies, >99% volatile disulfide loss occurred under high-temperature drying, necessitating controlled humidity and temperature protocols .
Q. What advanced techniques enable simultaneous detection of this compound and its metabolites in single-cell analyses?
- Methodological Answer : Hybrid ionization sources (e.g., nanoelectrospray + dielectric barrier discharge) allow concurrent detection of polar metabolites (e.g., arginine) and nonpolar disulfides in single onion cells. Adjust voltage settings (2.6–3.2 kV) to optimize signal balance .
Q. How does this compound interact with other sulfur compounds in complex biological systems?
- Methodological Answer : Employ tandem mass spectrometry (MS/MS) to study disulfide exchange reactions. For example, competitive interactions between γ-propyl allyl disulfide and di-γ-propyl disulfide in onions showed a strong negative correlation (r = -0.79), suggesting metabolic competition .
Q. What methodologies assess the stability of this compound under varying storage or processing conditions?
- Methodological Answer : Accelerated stability testing (e.g., 40°C/75% RH for 6 months) combined with kinetic modeling predicts degradation rates. In dehydrated onions, a drying ratio of 8:1 caused >99.9% disulfide loss, highlighting the need for cryopreservation or inert-atmosphere packaging .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
